

Introduction: The Strategic Importance of a Versatile Heterocycle

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Compound of Interest

Compound Name: 4-Chloro-3-nitropyridine hydrochloride

Cat. No.: B1589950

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In the landscape of pharmaceutical and agrochemical development, the strategic use of highly functionalized intermediates is paramount. **4-Chloro-3-nitropyridine hydrochloride** (CAS: 54079-68-4) stands out as a pivotal building block, prized for its predictable reactivity and versatility in constructing complex molecular architectures.^[1] The pyridine core is a common motif in numerous bioactive compounds, and the specific arrangement of a chloro leaving group and electron-withdrawing nitro group on this scaffold creates a highly activated system for chemical modification.^[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of **4-Chloro-3-nitropyridine hydrochloride**. We will delve into its fundamental chemical properties, explore the mechanistic underpinnings of its reactivity, detail its synthesis and purification, and showcase its application through validated experimental protocols. The hydrochloride salt form enhances the compound's stability and simplifies handling in industrial and laboratory settings.^[3]

Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key data for 4-Chloro-3-nitropyridine hydrochloride salt are summarized below.

Property	Value	Source(s)
CAS Number	54079-68-4 (Hydrochloride Salt)	[4]
13091-23-1 (Free Base)	[5][6]	
Molecular Formula	C ₅ H ₄ ClN ₂ O ₂ (Hydrochloride Salt)	[3][4]
C ₅ H ₃ ClN ₂ O ₂ (Free Base)	[5][6]	
Molecular Weight	195.00 g/mol (Hydrochloride Salt)	[3][7]
158.54 g/mol (Free Base)	[5][6]	
Appearance	Cream to yellow crystalline powder	[7][8]
Melting Point	135-138°C (Hydrochloride Salt)	[3]
35-50°C (Free Base)	[6]	
Purity	Typically >90%	[3][4]
Storage Conditions	Room temperature, store under an inert atmosphere, protect from light.[3][7][9]	

The Engine of Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The primary value of 4-Chloro-3-nitropyridine lies in its high susceptibility to Nucleophilic Aromatic Substitution (S_NAr) reactions.^[10] This reactivity is a consequence of its electronic structure. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of an electron-withdrawing nitro (-NO₂) group.^[11]

This electronic pull renders the carbon atom at the C4 position, which is attached to the chlorine leaving group, highly electrophilic and thus an excellent site for nucleophilic attack.^{[3][11]} The S_NAr reaction proceeds via a well-established two-step addition-elimination mechanism.^{[11][12]}

- **Addition Step (Rate-Determining):** A nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex.^{[11][13]} The negative charge is effectively delocalized across the pyridine ring and, crucially, onto atoms of the nitro group, which stabilizes this intermediate.^{[11][12]}
- **Elimination Step (Fast):** The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted pyridine product.^[11]

The efficiency of this reaction is influenced by several factors:

- **Position of the Nitro Group:** The activating effect is most potent when the nitro group is ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate. In 4-chloro-3-nitropyridine, the nitro group is ortho to the chloro group, providing activation.
- **Nature of the Nucleophile:** A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed, making this a versatile method for diverse functional groups.^{[2][10]}

Caption: General mechanism of Nucleophilic Aromatic Substitution (S_NAr).

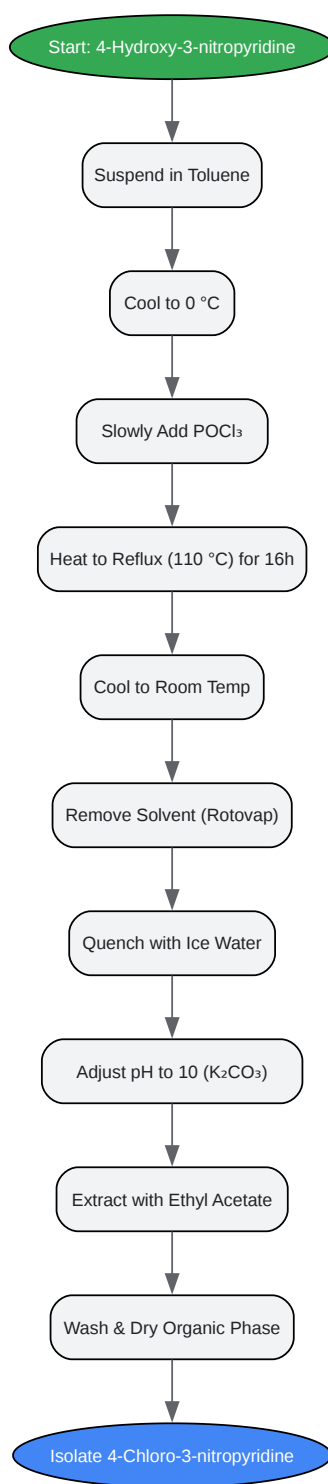
Synthesis and Safe Handling

Synthetic Route

A common laboratory and industrial synthesis of 4-chloro-3-nitropyridine starts from the more readily available 4-hydroxy-3-nitropyridine. The hydroxy group is converted to the chloro group using a standard chlorinating agent.^[14]

A General Synthetic Protocol:

- **Reaction Setup:** A suspension of 3-nitro-4-pyridinol is made in a suitable solvent like toluene.^[14]
- **Chlorination:** A chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is slowly added, often at a reduced temperature (e.g., 0 °C) to control the initial exotherm.^{[14][15]}
- **Reaction Conditions:** The mixture is heated to reflux (e.g., 110 °C) and maintained for several hours to ensure complete conversion.^[14]
- **Work-up and Isolation:** After cooling, the excess chlorinating agent and solvent are removed under reduced pressure. The residue is carefully quenched with water, and the pH is adjusted to be basic (e.g., pH 10 with potassium carbonate) to neutralize any remaining acid and free the product base.^[14]
- **Extraction and Purification:** The aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the crude product, which can be further purified if necessary.^[14]



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Caption: Workflow for the synthesis of 4-chloro-3-nitropyridine.

Safety and Handling

4-Chloro-3-nitropyridine hydrochloride is a hazardous substance and must be handled with appropriate precautions.^[7] The free base is classified swallowed and can cause serious eye damage.^{[9][16]}

Hazard Statement	Description	GHS Code	Source(s)
Harmful/Toxic	Harmful or toxic if swallowed.	H302/H301	[16][17]
Skin Irritation	Causes skin irritation.	H315	[7][17]
Eye Damage	Causes serious eye irritation/damage.	H319/H318	[7][16]
Respiratory	May cause respiratory irritation.	H335	[7][17]

Handling Recommendations:

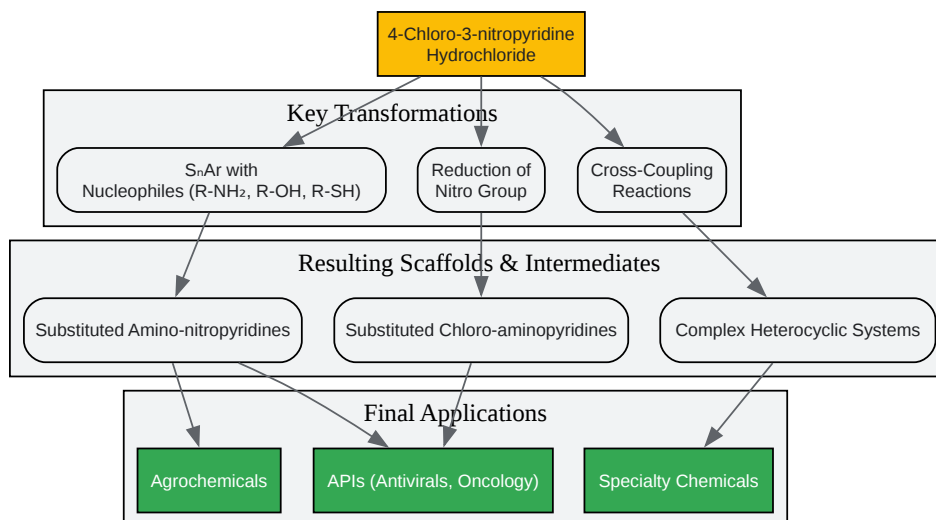
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[17]
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9][17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from incompatible materials like strong agents, acids, and bases.[7][9][17]

Applications as a Pharmaceutical Intermediate

The true utility of **4-chloro-3-nitropyridine hydrochloride** is demonstrated by its widespread use in the synthesis of Active Pharmaceutical Ingredient other complex organic molecules.[1][2] It serves as a foundational scaffold onto which various functional groups and side chains can be introduced so

Its applications span multiple therapeutic areas, including the development of:

- Antiviral agents[18]
- Enzyme inhibitors[18]
- Oncology drug intermediates[3]
- Agrochemicals such as herbicides and pesticides[1][3]



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Caption: Synthetic utility of **4-Chloro-3-nitropyridine hydrochloride**.

Validated Experimental Protocol: SNAr with an Aliphatic Amine

This protocol describes a representative SNAr reaction, demonstrating the displacement of the chloro group with an amine nucleophile. This type of reaction is fundamental to building more complex molecules from the starting intermediate.

Objective: To synthesize an N-substituted-3-nitro-pyridin-4-amine.

Materials:

- 4-Chloro-3-nitropyridine (or its hydrochloride salt, with base adjustment) (1.0 equiv)
- Aliphatic amine (e.g., benzylamine, piperidine, morpholine) (1.1 equiv)
- Anhydrous Ethanol or DMSO as solvent
- Triethylamine (Et₃N) or another suitable base (1.2 equiv, more if starting with the HCl salt)
- Standard laboratory glassware (round-bottom flask, condenser)
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3-nitropyridine in anhydrous ethanol.
- **Addition of Reagents:** Add the aliphatic amine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).^[10] If using the hydrochloride salt, an additional equivalent of base is required to free the pyridine base.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.^{[10][11]}
- **Monitoring:** Monitor the progress of the reaction by TLC until the starting material is consumed.^[10]
- **Work-up and Isolation:** After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If no precipitate forms, the mixture is concentrated under reduced pressure.^[11]
- **Purification:** The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with water and dried over anhydrous magnesium sulfate, filtered, and concentrated.^[10]
- **Final Purification:** The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-3-nitro-pyridin-4-amine.^[11]

Conclusion

4-Chloro-3-nitropyridine hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular construction. Its value is derived from several factors: a stable, easy-to-handle salt form, a highly activated aromatic core, and predictable reactivity centered on the SNAr mechanism. This allows for the reliable introduction of a wide variety of functionalities, making it an indispensable intermediate in the discovery and development pipelines for new pharmaceuticals and agrochemicals. A firm grasp of its properties, reactivity, and handling is essential for any scientist working to build the complex molecules that address challenges in health and agriculture.

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